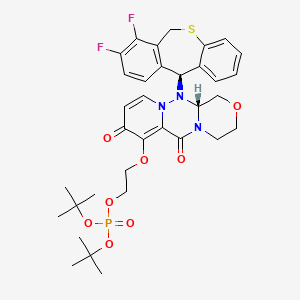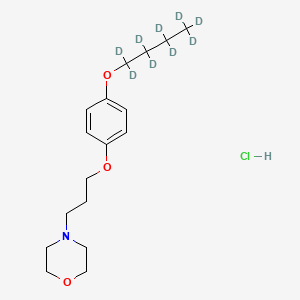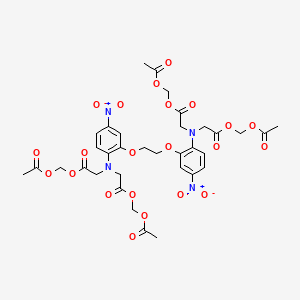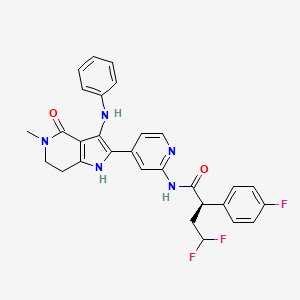
Csnk1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Csnk1-IN-1 is a small molecule inhibitor that targets casein kinase 1 (CK1), a family of serine/threonine protein kinases. CK1 plays a crucial role in various cellular processes, including cell proliferation, survival, and metabolism. The dysregulation of CK1 expression has been implicated in the development and progression of several types of cancer, making this compound an attractive compound for anticancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Csnk1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Commonly used reagents include organic solvents, catalysts, and protective groups to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: Csnk1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products are typically characterized by their enhanced biological activity and improved pharmacokinetic properties .
Applications De Recherche Scientifique
Csnk1-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of CK1 in various cellular processes. In biology, it helps elucidate the signaling pathways regulated by CK1. In medicine, this compound is being investigated as a potential therapeutic agent for cancer treatment. Additionally, it has industrial applications in the development of new drugs and therapeutic strategies .
Mécanisme D'action
Csnk1-IN-1 exerts its effects by inhibiting the activity of CK1. CK1 is involved in the phosphorylation of various substrates, including proteins that regulate cell cycle progression, apoptosis, and DNA repair. By inhibiting CK1, this compound disrupts these processes, leading to the suppression of cancer cell growth and proliferation. The molecular targets and pathways involved include the Wnt, Hedgehog, and Hippo signaling pathways .
Comparaison Avec Des Composés Similaires
Csnk1-IN-1 is unique compared to other CK1 inhibitors due to its specific binding affinity and selectivity for CK1 isoforms. Similar compounds include CK1α, CK1γ1, CK1γ2, CK1γ3, CK1δ, and CK1ϵ inhibitors. These compounds share similar mechanisms of action but differ in their selectivity and potency. This compound stands out for its potential therapeutic applications and its ability to target multiple CK1 isoforms .
Propriétés
Formule moléculaire |
C29H26F3N5O2 |
|---|---|
Poids moléculaire |
533.5 g/mol |
Nom IUPAC |
(2R)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-fluorophenyl)butanamide |
InChI |
InChI=1S/C29H26F3N5O2/c1-37-14-12-22-25(29(37)39)27(34-20-5-3-2-4-6-20)26(35-22)18-11-13-33-24(15-18)36-28(38)21(16-23(31)32)17-7-9-19(30)10-8-17/h2-11,13,15,21,23,34-35H,12,14,16H2,1H3,(H,33,36,38)/t21-/m1/s1 |
Clé InChI |
IKATWWUGCJFQJV-OAQYLSRUSA-N |
SMILES isomérique |
CN1CCC2=C(C1=O)C(=C(N2)C3=CC(=NC=C3)NC(=O)[C@H](CC(F)F)C4=CC=C(C=C4)F)NC5=CC=CC=C5 |
SMILES canonique |
CN1CCC2=C(C1=O)C(=C(N2)C3=CC(=NC=C3)NC(=O)C(CC(F)F)C4=CC=C(C=C4)F)NC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


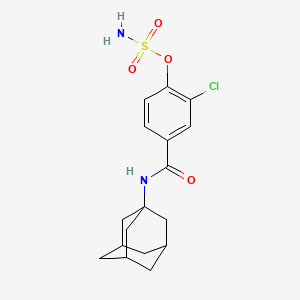
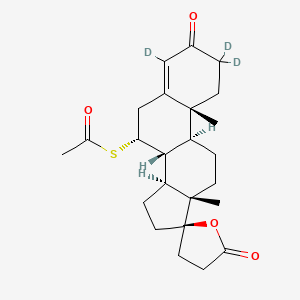

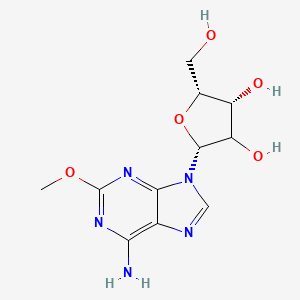
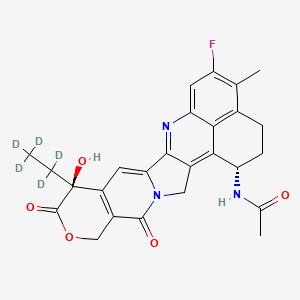
![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)



